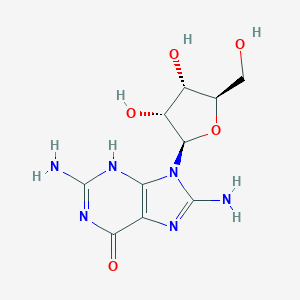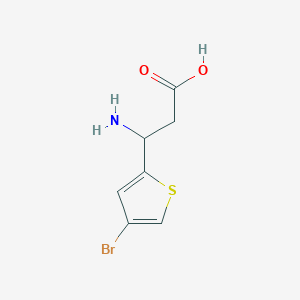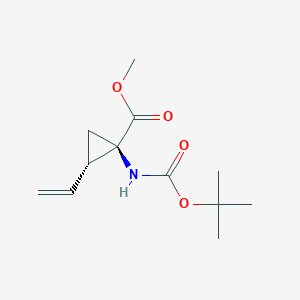
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine and related compounds involves complex chemical reactions. A notable example is the use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation reactions, which allows for the formation of complex isoquinoline backbones through reactions with terminal or internal alkynes followed by annulation. These reactions demonstrate a broad substrate scope and high regioselectivity, with the directing group being reductively removable under mild conditions (Shengxian Zhai et al., 2017).
Molecular Structure Analysis
The molecular and crystal structures of similar pyridine derivatives have been extensively studied. X-ray diffraction and quantum chemical DFT analysis have been utilized to determine the structures, revealing nearly planar pyridine subunits and specific hydrogen bonding patterns that influence the formation of dimers and layers within the crystal structure. These structural insights are critical for understanding the compound's behavior and potential for crystal engineering strategies (E. Kucharska et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemistry and Structural Properties
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, as a pyridine derivative, is part of a significant class of compounds in chemistry. The chemistry of compounds containing pyridine structures, like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, is marked by fascinating variability. These compounds are involved in the formation of various complex compounds with diverse properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) explores the vast chemistry and properties of these compounds, emphasizing their versatility and potential for further scientific exploration (Boča, Jameson, & Linert, 2011).
Catalysis and Organic Synthesis
The heterocyclic N-oxide derivatives, including those synthesized from pyridine, have demonstrated significant versatility in organic synthesis and catalysis. They serve as synthetic intermediates and play a crucial role in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. Li et al. (2019) emphasize the importance of these compounds in recent advances in chemistry and drug development investigations, underlining their potential in medical applications as well (Li et al., 2019).
Medicinal and Biological Significance
Pyridine derivatives, including 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, have been acknowledged for their substantial medicinal importance. Altaf et al. (2015) and Abu-Taweel et al. (2022) emphasize the variety of biological activities these derivatives exhibit, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These compounds also show high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species (Altaf et al., 2015); (Abu-Taweel et al., 2022).
Potential in Analytical Chemistry
The derivatives of pyridine, like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, have been shown to be of great interest in analytical chemistry, particularly as chemosensors. Their capacity to form coordination as well as hydrogen bonds makes them suitable candidates for use as exquisite sensing materials. They have been employed in the synthesis of optical sensors due to these properties, with a range of applications in environmental, agricultural, and biological samples. The review by Jindal and Kaur (2021) provides insight into these applications, highlighting the significant potential of pyridine derivatives in this field (Jindal & Kaur, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWFZFNVIDBWHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380651 |
Source


|
| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
175205-68-2 |
Source


|
| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)


![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)









![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)